Queuosine

Content Navigation

CAS Number

Product Name

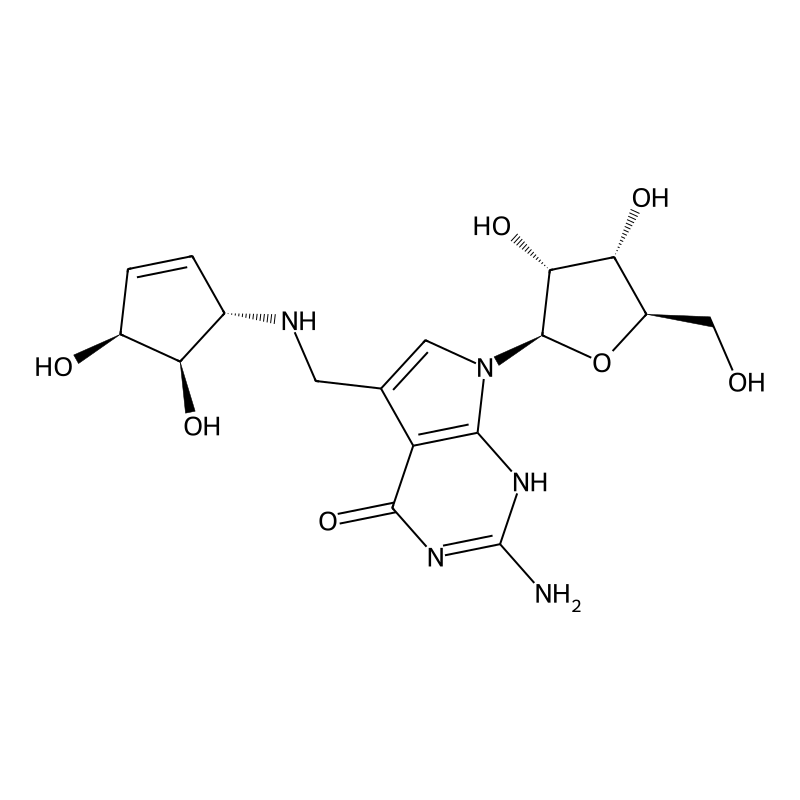

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

A modified nucleoside which is present in the first position of the anticodon of tRNA-tyrosine, tRNA-histidine, tRNA-asparagine and tRNA-aspartic acid of many organisms. It is believed to play a role in the regulatory function of tRNA. Nucleoside Q can be further modified to nucleoside Q*, which has a mannose or galactose moiety linked to position 4 of its cyclopentenediol moiety.

Queuosine (CAS 57072-36-3) is a hypermodified 7-deazaguanosine analog fundamentally required at the wobble position (position 34) of specific GUN-anticodon tRNAs to maintain translational fidelity and prevent ribosome stalling. Unlike canonical nucleosides, its distinct cyclopentenediol moiety and amino-methyl side chain directly modulate codon-anticodon interaction kinetics, accelerating the translation of NAU and NAC codons. In procurement contexts, Queuosine is the mandatory substrate for studying eukaryotic tRNA-guanine transglycosylase (TGT) activity, microbiome-host nutrient salvage pathways, and secondary epigenetic cross-talk, offering a biochemically active baseline that simple unmodified guanosine cannot replicate [1].

Attempting to substitute Queuosine with unmodified Guanosine results in a failure to trigger critical downstream epigenetic events, such as Dnmt2-mediated m5C38 methylation, and leads to artificial ribosome stalling and endoplasmic reticulum stress in cell models. Furthermore, substituting Queuosine with its bacterial precursors, such as PreQ1 (7-aminomethyl-7-deazaguanine) or PreQ0, is entirely ineffective in eukaryotic workflows. Mammalian TGT complexes (QTRT1/QTRT2) strictly require the fully formed queuine base salvaged from the environment and lack the biosynthetic machinery to process PreQ1, rendering precursor substitution useless for mammalian cell culture or in vivo epitranscriptomic models [1].

Ribosome Binding Affinity and Translation Elongation Speed

Queuosine-modified tRNA demonstrates a fundamentally different kinetic profile during translation compared to unmodified Guanosine-tRNA. Quantitative modeling and ribosome profiling show that Queuosine imparts a higher apparent affinity for the ribosome, accelerating the translation speed of specific NAU and NAC codons and preventing the ribosome stalling observed with unmodified Guanosine[1].

| Evidence Dimension | Ribosome binding affinity and translation speed |

| Target Compound Data | Queuosine-tRNA accelerates translation at NAU/NAC codons, preventing stalling. |

| Comparator Or Baseline | Unmodified Guanosine-tRNA (exhibits lower ribosome affinity and induces stalling at weak codons). |

| Quantified Difference | Q-tRNA provides a higher first-order rate constant for binding and significantly faster elongation rates at specific codons compared to G-tRNA. |

| Conditions | Ribosome profiling in eukaryotic translation models. |

Procurement of Queuosine is essential for formulating cell culture media or synthesizing tRNAs that accurately model physiological translation speeds without artificially triggering the unfolded protein response.

Substrate Specificity for Eukaryotic TGT (QTRT1/QTRT2)

For researchers studying mammalian tRNA modifications, the choice between Queuosine and its bacterial precursor PreQ1 is critical. Eukaryotic TGT exclusively utilizes the fully formed queuine base to modify tRNAs. Assays attempting to use PreQ1 with eukaryotic QTRT1/QTRT2 complexes yield no incorporation, as the mammalian system relies entirely on dietary or microbiome salvage of the mature compound rather than de novo synthesis from PreQ1[1].

| Evidence Dimension | Eukaryotic TGT substrate viability |

| Target Compound Data | Queuosine (fully incorporated by QTRT1/QTRT2). |

| Comparator Or Baseline | PreQ1 (0% incorporation by eukaryotic TGT). |

| Quantified Difference | Absolute requirement for Queuosine in eukaryotic systems vs. complete non-viability of PreQ1. |

| Conditions | Mammalian cell culture and in vitro eukaryotic TGT assays. |

Buyers targeting mammalian epitranscriptomic pathways must procure Queuosine, as cheaper bacterial precursors like PreQ1 will fail to be incorporated.

Stimulation of Secondary Epigenetic Modifications (Dnmt2)

The presence of Queuosine at position 34 is a prerequisite for specific secondary modifications on the tRNA body. Studies demonstrate that Queuosine-modified tRNA-Asp strongly stimulates Dnmt2-mediated methylation of cytosine 38 (m5C38). Unmodified Guanosine at position 34 fails to efficiently trigger this Dnmt2 activity, leading to incomplete tRNA maturation and altered cellular homeostasis[1].

| Evidence Dimension | Dnmt2-mediated m5C38 methylation activity |

| Target Compound Data | Queuosine-modified tRNA (strongly stimulates Dnmt2 activity). |

| Comparator Or Baseline | Guanosine-modified tRNA (fails to efficiently stimulate Dnmt2). |

| Quantified Difference | Significant up-regulation of m5C38 methylation exclusively in the presence of Queuosine. |

| Conditions | In vivo and in vitro Dnmt2 methylation assays. |

Synthesizing or procuring Q-modified RNA is mandatory for researchers designing assays to study Dnmt2 activity and RNA epigenetic cross-talk.

Nanopore Direct RNA Sequencing Calibration

In high-throughput transcriptomics, distinguishing hypermodified bases requires precise calibration standards. Direct RNA sequencing using Nanopore technology reveals distinct base miscalling, deletion, and insertion signatures for Queuosine compared to its precursors PreQ1 and PreQ0. Using Queuosine as a standard allows algorithms like JACUSA2 to accurately map these specific 7-deazaguanine derivatives ex cellulo, which is impossible if only unmodified Guanosine or PreQ1 standards are used [1].

| Evidence Dimension | Nanopore sequencing error signatures (miscalling/deletions) |

| Target Compound Data | Queuosine (produces a distinct, algorithmically identifiable error signature). |

| Comparator Or Baseline | PreQ1 and Guanosine (produce distinct, non-overlapping sequence signatures). |

| Quantified Difference | High specificity and recall in JACUSA2 modification calling exclusively when calibrated with the exact Q-modification standard. |

| Conditions | Direct RNA nanopore sequencing of synthetic and ex cellulo tRNAs. |

Bioinformatics and sequencing core facilities must procure exact Queuosine standards to train modification-calling algorithms accurately.

Mammalian Cell Culture Media Supplementation

Queuosine is the required supplement for germ-free or specialized mammalian cell cultures to prevent ribosome stalling, endoplasmic reticulum stress, and the unfolded protein response caused by Q-deficiency [1].

Eukaryotic Epitranscriptomic Assays

Queuosine serves as an essential substrate for in vitro assays measuring the activity of the mammalian QTRT1/QTRT2 complex, where bacterial precursors like PreQ1 are biochemically inert [1].

RNA Epigenetic Cross-Talk Studies

Procured for the synthesis of modified tRNA probes to investigate Dnmt2-mediated m5C38 methylation, which is strictly dependent on the presence of the wobble Queuosine [1].

Nanopore Sequencing Calibration Standards

Utilized as a highly specific chemical standard to train base-calling algorithms (e.g., JACUSA2) to accurately detect and differentiate Queuosine from PreQ1 and unmodified Guanosine in direct RNA sequencing workflows [2].

References

XLogP3

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2